2-Methyl-2,3-dihydrobenzofuran-4-amine
Overview
Description
“2-Methyl-2,3-dihydrobenzofuran-4-amine” is a chemical compound that belongs to the class of compounds known as 2,3-dihydrobenzofurans . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products of biological relevance . It has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2,3-dihydrobenzofuran-4-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9 (8)10-7/h2-5,7H,6H2,1H3
.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-2,3-dihydrobenzofuran-4-amine” are not detailed in the retrieved papers, it is known that 2,3-dihydrobenzofurans can be involved in various chemical reactions .
Scientific Research Applications
Role in Breast Cancer Research
2-Methyl-2,3-dihydrobenzofuran-4-amine, as part of the broader class of heterocyclic amines (HAs), has been studied in relation to breast cancer. Experimental studies suggest that HAs found in cooked meats may contribute to DNA adducts in the mammary gland, potentially implicating these compounds as etiological agents in human breast cancer. This highlights the significance of dietary factors and their metabolic byproducts in the incidence of mammary gland cancer (Snyderwine, 1994).
Environmental Persistence and Impact
The environmental fate and behavior of compounds like 2-Methyl-2,3-dihydrobenzofuran-4-amine, particularly parabens (structurally related compounds), have been extensively reviewed. Despite their biodegradability, continuous introduction into the environment from consumer products results in their ubiquitous presence in surface water and sediments. This underscores the need for comprehensive studies on their stability, degradation pathways, and potential impact on ecosystems (Haman et al., 2015).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes, posing a significant challenge for wastewater treatment. Advanced oxidation processes (AOPs) show promise in effectively mineralizing nitrogen-containing compounds and improving overall treatment efficacy. Studies have emphasized the importance of optimizing conditions for these AOPs to effectively degrade compounds, including those related to 2-Methyl-2,3-dihydrobenzofuran-4-amine (Bhat & Gogate, 2021).
Amine-Functionalized Metal-Organic Frameworks
Amine-functionalized metal-organic frameworks (MOFs) present a promising field of research, especially for applications like CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks demonstrate significant potential not only in gas separation but also in catalysis, indicating a broader application spectrum for amine-functionalized compounds (Lin, Kong, & Chen, 2016).
Potential in Flavor Enhancement in Foods
Certain branched aldehydes, deriving from amino acids, are significant flavor compounds in various foods. Understanding the metabolic pathways for the formation and degradation of these compounds is crucial for controlling their levels, optimizing flavor, and potentially harnessing derivatives of compounds like 2-Methyl-2,3-dihydrobenzofuran-4-amine in the food industry (Smit, Engels, & Smit, 2009).
Renewable Feedstock for Nitrogen-Containing Derivatives
Explorations into using soybean oil, a renewable feedstock, to produce a range of nitrogen-containing derivatives, including those related to 2-Methyl-2,3-dihydrobenzofuran-4-amine, have shown promising industrial potential. This approach offers a pathway to valuable functionalized bio-based compounds, which can be applied in polymer chemistry and as surface-active agents (Biswas et al., 2008).
Future Directions
properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCQIAXBTUSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydrobenzofuran-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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